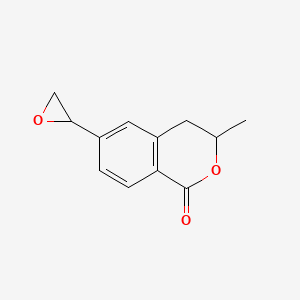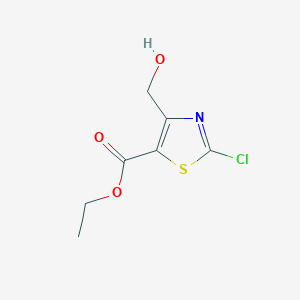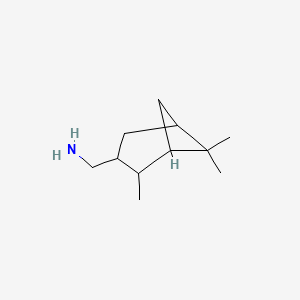
Pinane-3-(methylamine)
Descripción general
Descripción
. This compound is characterized by its bicyclic structure, which includes a heptane ring with three methyl groups attached at the 2, 6, and 6 positions, and a methanamine group at the 3 position. It is a derivative of pinane, a bicyclic monoterpene.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pinane-3-(methylamine) typically involves the following steps:
Starting Material: The synthesis begins with pinane, which is a naturally occurring compound found in essential oils.
Functional Group Introduction:
Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize the yield and efficiency. The use of catalysts and advanced purification techniques, such as distillation and chromatography, are common to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Pinane-3-(methylamine) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The methanamine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Pinane-3-(methylamine) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Pinane-3-(methylamine) involves its interaction with specific molecular targets and pathways. The methanamine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The bicyclic structure provides rigidity and stability, which can affect the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-: This compound is similar in structure but lacks the methanamine group.
(-)-trans-Pinane: Another stereoisomer of pinane with different spatial arrangement of atoms.
Uniqueness
Pinane-3-(methylamine) is unique due to the presence of the methanamine group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
61299-72-7 |
|---|---|
Fórmula molecular |
C11H21N |
Peso molecular |
167.29 g/mol |
Nombre IUPAC |
(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)methanamine |
InChI |
InChI=1S/C11H21N/c1-7-8(6-12)4-9-5-10(7)11(9,2)3/h7-10H,4-6,12H2,1-3H3 |
Clave InChI |
MUOITVAMHSVXLO-UHFFFAOYSA-N |
SMILES canónico |
CC1C(CC2CC1C2(C)C)CN |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Phenyl{(2S)-4-[(1R)-1-phenylethyl]morpholin-2-yl}methanone](/img/structure/B8621366.png)
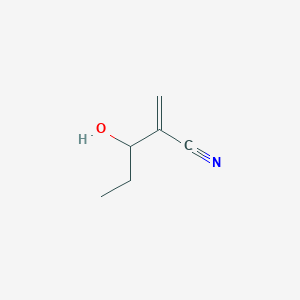
![trans-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclohexanecarboxaldehyde](/img/structure/B8621373.png)
![N-[2-(7-amino-6-methoxyindan-1-yl)ethyl]acetamide](/img/structure/B8621374.png)
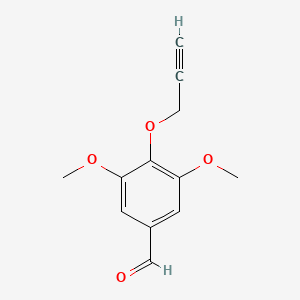
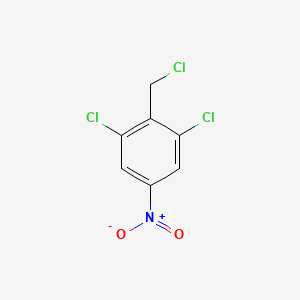
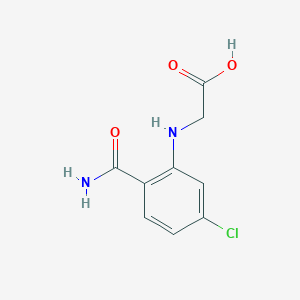

![4-N-(3-fluorophenyl)pyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B8621449.png)
![Imidazo[4,5,1-jk][1]benzazepin-2(1H)-one, 6-amino-4,5,6,7-tetrahydro-7-hydroxy-](/img/structure/B8621450.png)
![4-[(3-Fluorophenyl)amino]-3-nitrobenzoic acid](/img/structure/B8621458.png)

